molecular formula C10H11FO B6161895 3-fluoro-2-(propan-2-yl)benzaldehyde CAS No. 1289048-98-1

3-fluoro-2-(propan-2-yl)benzaldehyde

Cat. No. B6161895
CAS RN: 1289048-98-1
M. Wt: 166.2
InChI Key:
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Description

3-fluoro-2-(propan-2-yl)benzaldehyde is a derivative of fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas . Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction .


Synthesis Analysis

The synthesis of fluorobenzaldehyde isomers can be achieved by a halogen-exchange reaction with 4-chlorobenzaldehyde . There are also other methods for the synthesis of benzaldehyde derivatives, such as a two-step, one-pot reduction/cross-coupling procedure .


Molecular Structure Analysis

The molecular formula of 3-fluoro-2-(propan-2-yl)benzaldehyde is C10H11FO. It is a derivative of fluorobenzaldehyde, which has a molecular formula of C7H5FO .


Chemical Reactions Analysis

Fluorobenzaldehyde can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds have shown important antimicrobial properties .

Safety and Hazards

The safety data sheet for benzaldehyde indicates that it is a combustible liquid and can cause skin and eye irritation. It is also harmful if inhaled and may cause respiratory irritation . It is advisable to handle it with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-2-(propan-2-yl)benzaldehyde involves the introduction of a fluoro group onto a benzene ring, followed by the addition of a propan-2-yl group and an aldehyde functional group.", "Starting Materials": [ "Benzene", "Fluorine gas", "Propan-2-ol", "Sodium hydride", "Chloroform", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Benzene is first treated with fluorine gas in the presence of a catalyst to introduce a fluoro group onto the benzene ring.", "The resulting fluorobenzene is then reacted with propan-2-ol in the presence of sodium hydride to add a propan-2-yl group onto the benzene ring.", "The resulting product is then oxidized using a mixture of acetic acid and sodium hydroxide to form the corresponding aldehyde functional group.", "Finally, the aldehyde is reduced using sodium borohydride in the presence of sulfuric acid to yield 3-fluoro-2-(propan-2-yl)benzaldehyde." ] }

CAS RN

1289048-98-1

Molecular Formula

C10H11FO

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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